molecular formula C10H18N2O4 B12932232 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione CAS No. 5469-86-3

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione

Cat. No.: B12932232
CAS No.: 5469-86-3
M. Wt: 230.26 g/mol
InChI Key: RJJVJMWIUJASCQ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with dimethoxymethyl, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable imidazolidine derivative with dimethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxymethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychedelic properties.

    5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative used recreationally as a psychedelic.

    Chlordiazepoxide: A benzodiazepine with anxiolytic properties.

Uniqueness

5-(Dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

5469-86-3

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

5-(dimethoxymethyl)-3-methyl-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C10H18N2O4/c1-5-6-10(8(15-3)16-4)7(13)12(2)9(14)11-10/h8H,5-6H2,1-4H3,(H,11,14)

InChI Key

RJJVJMWIUJASCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)N(C(=O)N1)C)C(OC)OC

Origin of Product

United States

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